molecular formula C10H12BrN B13318773 5-bromo-7-ethyl-2,3-dihydro-1H-indole

5-bromo-7-ethyl-2,3-dihydro-1H-indole

Cat. No.: B13318773
M. Wt: 226.11 g/mol
InChI Key: CTIDAYHXGFODRR-UHFFFAOYSA-N
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Description

5-bromo-7-ethyl-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-ethyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, starting materials such as 5-bromo-2-nitrobenzaldehyde and ethylamine can be used, followed by reduction and cyclization steps to introduce the ethyl group and form the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The use of catalysts such as palladium or copper in the presence of suitable ligands can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-ethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-7-ethyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-bromo-7-ethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-7-ethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

5-bromo-7-ethyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12BrN/c1-2-7-5-9(11)6-8-3-4-12-10(7)8/h5-6,12H,2-4H2,1H3

InChI Key

CTIDAYHXGFODRR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=C1NCC2)Br

Origin of Product

United States

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